molecular formula C10H10Cl3N3O2 B1384281 Anagrelide hydrochloride monohydrate CAS No. 823178-43-4

Anagrelide hydrochloride monohydrate

Cat. No. B1384281
M. Wt: 310.6 g/mol
InChI Key: YLFXXKJQBOJJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04146718

Procedure details

6,7-Dichloro-1,5-dihydroimidazo[2,1-b]-quinazolin-2(3H)-one (94.0 g, 0.367 mol) was added to 2.82 liters of boiling methanol. To the suspension was added 77 ml. (0.92 mol) of concentrated hydrochloric acid. A nearly complete solution resulted. Darco G-60 was added, the mixture was boiled for ca. 3 minutes and then filtered. The filtrate was reheated to boiling to effect solution, then cooled slightly, and 1.9 liters of ether added cautiously. The mixture was stirred at ambient temperature for 2 hours and the solid was filtered off. (Crop A).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
2.82 L
Type
solvent
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][N:5]1[CH2:15][C:14](=[O:16])[NH:13][C:6]1=[N:7]2.Cl.C>CO>[OH2:16].[ClH:1].[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][N:5]1[CH2:15][C:14](=[O:16])[NH:13][C:6]1=[N:7]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
ClC1=C2CN3C(=NC2=CC=C1Cl)NC(C3)=O
Name
Quantity
2.82 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.92 mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the suspension was added 77 ml
CUSTOM
Type
CUSTOM
Details
A nearly complete solution resulted
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled slightly
ADDITION
Type
ADDITION
Details
1.9 liters of ether added cautiously
FILTRATION
Type
FILTRATION
Details
the solid was filtered off

Outcomes

Product
Details
Reaction Time
3 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.